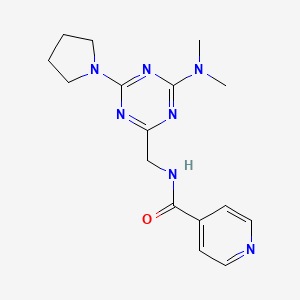

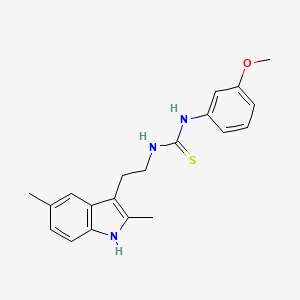

![molecular formula C17H11N3O4S2 B2506968 N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide CAS No. 300378-50-1](/img/structure/B2506968.png)

N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazolidinone derivatives has been a subject of interest due to their potential anticancer properties. In the first study, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones were synthesized, which are hybrid molecules combining Ciminalum and thiazolidinone structures. These compounds were synthesized to evaluate their anticancer activity against various cancer cell lines, including gastric, colon, and breast cancer cells. The synthesis process involved the use of 2-chloro-3-(4-nitrophenyl)prop-2-enylidene (Ciminalum) substituent in the 5 position of the core heterocycle, which was found to play a significant role in the cytotoxicity levels of the 4-thiazolidinone derivatives .

In another study, a series of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were synthesized using different substituted aromatic sulfonyl chlorides and alkyl halides. These compounds were characterized by various analytical methods, including 1H NMR, LC/MS, FTIR, and elemental analyses. The importance of the nitro group on the thiazolidinone moiety was confirmed, and the position of the substituted aryl ring was found to be crucial for antiproliferative activity .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is crucial for their biological activity. In the third study, the structure of N-[(Z)-1-oxo-1-phenyl-3-phenylprop-2-en-2-yl]-4-nitrobenzamide was confirmed through single-crystal X-ray diffraction. This study provided insights into the regiospecific rearrangement of N-acyl-2-benzoyl-3-phenylaziridines to the corresponding N-[(Z)-1-oxo-1-aryl-3-phenylprop-2-en-2-yl]-4-benzamide, which is a similar compound to the one of interest. The crystal structure and NMR assignments were crucial for understanding the stereochemistry and regiochemistry of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolidinone derivatives are complex and require regioselective and stereospecific conditions. The isomerization of cis and trans N-acyl-2-benzoyl-3-phenylaziridines to the corresponding N-[(Z)-1-oxo-1-aryl-3-phenylprop-2-en-2-yl]-4-benzamide was described in the third study, with a proposed mechanism for the regiospecific rearrangement. This process involves the use of diethyl thiourea and provides a method for obtaining the desired Z-isomer of the benzamide compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of the nitro group and the specific substituents on the aryl ring are key factors that determine the antiproliferative activity of these compounds. The studies have shown that certain derivatives exhibit low toxicity toward normal human blood lymphocytes and possess a wide therapeutic range, which is important for their potential use as anticancer agents. The analytical characterization of these compounds provides essential information about their purity, molecular weight, and structural confirmation .

Aplicaciones Científicas De Investigación

Protein Kinase Inhibition and Neurological/Oncological Applications

- Design and Synthesis for Protein Kinase Inhibition : A study by Bourahla et al. (2021) in Pharmaceuticals explored the synthesis of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones and 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones, including derivatives similar to N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide. These compounds were tested for activity against protein kinases, identifying some as potent inhibitors, suggesting potential for treating neurological or oncological disorders (Bourahla et al., 2021).

Antimicrobial Properties

- Antimicrobial Activity : A study by Rana et al. (2014) in Research on Chemical Intermediates synthesized derivatives of N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide to investigate antimicrobial properties. The study focused on various functional groups and their antimicrobial activity, demonstrating the potential of these compounds in combating bacterial and fungal infections (Rana et al., 2014).

Antitubercular and Antimicrobial Agents

- Synthesis for Antitubercular and Antimicrobial Applications : Samadhiya et al. (2013, 2014) in Bulletin of The Chemical Society of Ethiopia and Arabian Journal of Chemistry respectively, synthesized series of derivatives starting from 2-amino-5-nitrothiazole. These compounds, closely related to N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide, were evaluated for their antibacterial, antifungal, and antitubercular activities, suggesting significant potential in these areas (Samadhiya et al., 2013); (Samadhiya et al., 2014).

Antioxidant Applications

- Antioxidant Properties in Oil : Mohammed et al. (2019) in the Egyptian Journal of Chemistry studied Thiazolidinone derivatives, similar to N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide, for their antioxidant properties in oil. The study focused on the synthesis and characterization of these derivatives, highlighting their potential as antioxidants in industrial applications (Mohammed et al., 2019).

Anticonvulsant and Antiproliferative Agents

- Synthesis for Anticonvulsant and Antiproliferative Activity : Research by Faizi et al. (2017) in EXCLI Journal and Chandrappa et al. (2008) in Investigational New Drugs synthesized 4-thiazolidinone derivatives, including compounds structurally similar to N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide. These studies evaluated the compounds for anticonvulsant and antiproliferative activities, suggesting potential applications in treating epilepsy and cancer (Faizi et al., 2017); (Chandrappa et al., 2008).

Propiedades

IUPAC Name |

N-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O4S2/c21-15(12-8-4-5-9-13(12)20(23)24)18-19-16(22)14(26-17(19)25)10-11-6-2-1-3-7-11/h1-10H,(H,18,21)/b14-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNKCCQKJBTEMT-UVTDQMKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

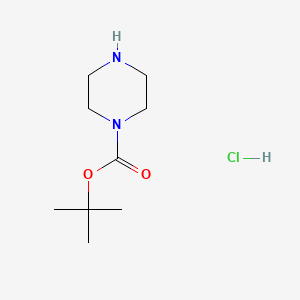

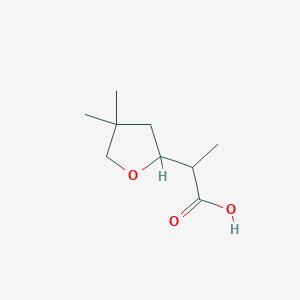

![Methyl (S)-2-(5-azaspiro[2.4]heptan-6-yl)acetate hydrochloride](/img/structure/B2506885.png)

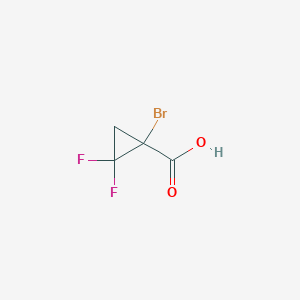

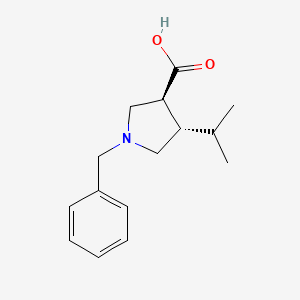

![5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2506887.png)

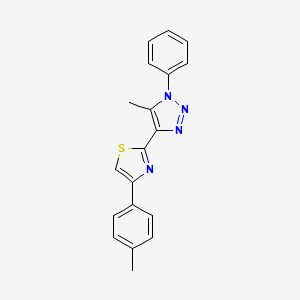

![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506888.png)

![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclopropanecarboxamide](/img/structure/B2506892.png)

![(E)-[1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylidene](methoxy)amine](/img/structure/B2506893.png)

![[4-[(3-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2506894.png)

![2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2506896.png)